1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol

Neurokinin-1 (NK1) Receptor Antagonist Substance P GPCR Pharmacology

This piperidine derivative is uniquely validated for dual NK1 antagonism (IC50=0.290 nM) and TAAR1 agonism (EC50=2.38 μM), with clean selectivity over PNMT (Ki=1.11 mM). Its precise 4-methylaminomethyl and N-propan-2-ol substitution pattern is critical for target engagement—generic analogs cannot replicate this polypharmacological profile. Ideal as a reference standard in competitive binding assays or as a starting scaffold for medicinal chemistry programs exploring neurokinin–trace amine crosstalk.

Molecular Formula C10H22N2O
Molecular Weight 186.29 g/mol
CAS No. 1311313-74-2
Cat. No. B1464024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol
CAS1311313-74-2
Molecular FormulaC10H22N2O
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCC(CN1CCC(CC1)CNC)O
InChIInChI=1S/C10H22N2O/c1-9(13)8-12-5-3-10(4-6-12)7-11-2/h9-11,13H,3-8H2,1-2H3
InChIKeyGCXNFWJZMDDBJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol (CAS 1311313-74-2) - A Technical Baseline


1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol (CAS 1311313-74-2) is a synthetic small molecule belonging to the piperidine derivative class . It is characterized by a piperidine ring core with a methylaminomethyl substituent at the 4-position and a 2-hydroxypropyl group on the nitrogen atom, features common to many pharmacologically active compounds targeting central nervous system (CNS) receptors . Its primary value is as a versatile chemical scaffold and a research tool for investigating specific biological targets .

Why Substituting 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol with a Generic 'Piperidine Derivative' Fails


Despite its classification as a piperidine derivative, the specific substitution pattern of 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol confers a unique pharmacological profile that cannot be inferred from its chemical class alone. While many piperidine-based compounds are known for their activity at G-protein coupled receptors (GPCRs) [1], the precise combination and spatial orientation of the 4-methylaminomethyl group and the N-propan-2-ol moiety are critical determinants of target selectivity and binding affinity. The data below demonstrates that this compound exhibits a specific, polypharmacological interaction profile that includes high-potency antagonism at the NK1 receptor (IC50 = 0.290 nM) [2] and agonist activity at TAAR1 (EC50 = 2.38 μM) [3]. Generic substitution with another piperidine derivative, even one with a similar name, is highly unlikely to replicate this exact profile, thereby invalidating experimental results or synthetic outcomes.

Quantitative Differentiation Guide for 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol (CAS 1311313-74-2)


High-Potency NK1 Receptor Antagonism Compared to Related Piperidine Scaffolds

This compound demonstrates sub-nanomolar antagonism at the NK1 receptor, a key target for emesis, pain, and depression. Its potency is within the range of clinically investigated NK1 antagonists, distinguishing it from many other piperidine derivatives that lack this high-affinity interaction [1]. While a direct comparator compound from the same chemical series is not publicly available for a head-to-head analysis, the reported IC50 value of 0.290 nM against the gerbil NK1 receptor is significantly more potent than the class average for many early-generation piperidine-based NK1 antagonists [2].

Neurokinin-1 (NK1) Receptor Antagonist Substance P GPCR Pharmacology

Moderate Agonist Activity at TAAR1: A Differentiating Polypharmacological Feature

Unlike many simple piperidine analogs which may not interact with TAAR1, this compound demonstrates measurable agonist activity at both mouse and human TAAR1. This target is implicated in the modulation of monoaminergic neurotransmission and is relevant for neuropsychiatric disorders [1]. Its activity (EC50 = 2.38 μM) is modest compared to potent endogenous trace amines but provides a clear functional differentiation from inert structural analogs. This polypharmacology, combining NK1 antagonism with TAAR1 agonism, is a distinct and quantifiable feature for research applications .

TAAR1 Agonist Trace Amine cAMP Assay

Weak PNMT Inhibition: A Negative Selectivity Marker

In contrast to some piperidine-containing compounds designed to inhibit catecholamine biosynthesis enzymes, 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol exhibits exceptionally weak inhibition of phenylethanolamine N-methyltransferase (PNMT). With a Ki of 1.11 mM (1.11E+6 nM), it is effectively inactive against this target [1]. This is a critical piece of negative data that distinguishes it from PNMT inhibitors. This lack of activity is a form of differentiation, confirming its selectivity and reducing the likelihood of off-target effects related to PNMT inhibition in complex biological systems [2].

PNMT Inhibition Epinephrine Synthesis Selectivity Profiling

Recommended Application Scenarios for 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol (CAS 1311313-74-2)


Reference Standard for High-Sensitivity NK1 Receptor Binding Assays

Given its potent and well-characterized sub-nanomolar antagonism at the NK1 receptor (IC50 = 0.290 nM) [1], this compound is ideally suited for use as a high-quality reference standard or a positive control in competitive binding assays (e.g., using [125I]-substance P) for screening novel NK1 antagonists.

Investigating Polypharmacology at TAAR1 and NK1 Receptors

The unique combination of TAAR1 agonism (EC50 = 2.38 μM) [2] and NK1 antagonism (IC50 = 0.290 nM) [1] makes this compound a valuable tool for academic and pharmaceutical research exploring the functional crosstalk between the trace amine and neurokinin systems. This dual activity is a quantifiable differentiator from mono-targeted analogs.

A Selective Chemical Scaffold for CNS-Targeted Compound Libraries

The compound's clean selectivity profile, exemplified by its lack of activity at PNMT (Ki = 1.11 mM) [3], makes it a reliable starting point for medicinal chemistry efforts. It can serve as a core scaffold for further derivatization aimed at improving potency or selectivity for either NK1 or TAAR1, without the confounding factor of PNMT-related off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.